molecular formula C9H9FO B068616 7-Fluoro-2,3-dihydro-1H-inden-4-ol CAS No. 161178-24-1

7-Fluoro-2,3-dihydro-1H-inden-4-ol

Cat. No.: B068616
CAS No.: 161178-24-1
M. Wt: 152.16 g/mol
InChI Key: MBECZUQIIUUOTN-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-inden-4-ol is an organic compound that belongs to the class of fluorinated indenes It is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate indene derivative.

    Hydroxylation: The hydroxyl group at the 4th position can be introduced through a hydroxylation reaction using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the following steps:

    Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

    Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 7-Fluoro-2,3-dihydro-1H-inden-4-one.

    Reduction: 7-Fluoro-2,3-dihydro-1H-indene.

    Substitution: Various substituted indenes depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-inden-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at the 1st position.

    7-Fluoro-2,3-dihydro-1H-inden-5-ol: Similar structure but with the hydroxyl group at the 5th position.

    7-Fluoro-2,3-dihydro-1H-inden-6-ol: Similar structure but with the hydroxyl group at the 6th position.

Uniqueness

7-Fluoro-2,3-dihydro-1H-inden-4-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBECZUQIIUUOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571754
Record name 7-Fluoro-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161178-24-1
Record name 7-Fluoro-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-7-hydroxy-1-indanone (1.0 g) was dissolved in acetic acid (15 ml) and the solution was stirred with 10% palladium-on-carbon (0.5 g) in a hydrogen atmosphere at atmospheric pressure for 12 hours. The catalyst used was removed by filtration using Celite, and the filtrate was concentrated to give 7-fluoro-4-indanol (0.783 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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